マンニトリオース

説明

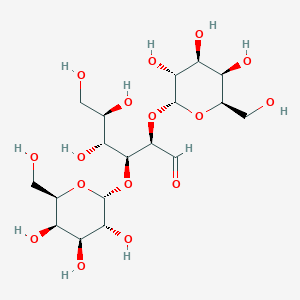

マンノトリオースは、3 つのマンノース単位からなるトリサッカライドです。植物代謝とストレス応答における役割で知られるラフィノースファミリーのオリゴ糖の一種です。マンノトリオースはさまざまな植物に見られ、その潜在的な健康上の利点とさまざまな科学分野における応用が研究されています。

科学的研究の応用

マンノトリオースは、科学研究において幅広い用途があります。

化学: 炭水化物化学と酵素反応を研究するためのモデル化合物として使用されます。

生物学: 植物代謝とストレス応答における役割が調査されています。

医学: プレバイオティック効果や免疫系の調節など、潜在的な健康上の利点について検討されています。

作用機序

マンノトリオースは、主に腸内細菌叢との相互作用を通じて効果を発揮します。それは、腸内における有益なバクテリアの増殖を促進するプレバイオティックとして機能します。この相互作用は、腸の健康を強化し、免疫システムを強化します。さらに、マンノトリオースは植物における代謝経路を調節し、ストレス耐性と植物全体の健康に貢献することができます .

類似化合物:

ラフィノース: ガラクトース、グルコース、フルクトースからなるトリサッカライド。

スタキオース: 2 つのガラクトース単位、1 つのグルコース単位、1 つのフルクトース単位からなるテトラサッカライド。

ベルバコース: 3 つのガラクトース単位、1 つのグルコース単位、1 つのフルクトース単位からなるペンタサッカライド。

マンノトリオースの独自性: マンノトリオースは、3 つのマンノース単位という特定の組成により、ラフィノースファミリーの他のオリゴ糖とは異なります。腸内細菌叢との特定の相互作用と植物代謝における役割により、科学研究と産業応用の両方において注目すべき化合物となっています .

生化学分析

Biochemical Properties

Manninotriose plays a crucial role in biochemical reactions, particularly in the metabolism of raffinose family oligosaccharides (RFOs). It interacts with enzymes such as endo-1,4-β-mannanase, which hydrolyzes manninotriose into simpler sugars . Additionally, manninotriose is involved in the enzymatic catabolism by gut bacteria like Roseburia hominis, which utilize mannan-oligosaccharides for butyrate production . These interactions highlight the importance of manninotriose in carbohydrate metabolism and gut health.

Cellular Effects

Manninotriose has been shown to exert neuroprotective effects on rat hippocampal neurons. In vitro studies demonstrated that manninotriose, in combination with astragaloside IV, protects neurons from corticosterone-induced toxicity. This protection is achieved by improving cell viability, reducing DNA methylation of learning and memory-associated genes, and enhancing the expression of glucocorticoid receptor, zinc finger protein, and synapsin 1 . These findings suggest that manninotriose can positively influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, manninotriose exerts its effects through various mechanisms. It acts as a substrate for enzymes like endo-1,4-β-mannanase, facilitating the breakdown of complex carbohydrates . Manninotriose also influences gene expression by modulating DNA methylation, particularly in genes associated with learning and memory . These molecular interactions underscore the compound’s role in regulating cellular functions and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, manninotriose has been observed to function as a temporary storage carbohydrate in plants like red deadnettle. It accumulates in high concentrations during early spring and may act as a membrane protector and antioxidant . The stability of manninotriose under recommended storage conditions is greater than two years . These temporal effects indicate that manninotriose is a stable compound with potential long-term benefits in various biological systems.

Dosage Effects in Animal Models

Studies on the dosage effects of manninotriose in animal models are limited. Its neuroprotective effects have been demonstrated in rat hippocampal neurons at specific concentrations

Metabolic Pathways

Manninotriose is involved in the metabolism of raffinose family oligosaccharides. It is a derivative of stachyose and is hydrolyzed by enzymes like endo-1,4-β-mannanase . This metabolic pathway highlights the role of manninotriose in carbohydrate metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

In plants, manninotriose is transported and distributed through the phloem sap. It is suggested that stachyose is the main transport compound, but extensive hydrolysis of stachyose to manninotriose occurs along the transport path . This transport mechanism ensures the efficient distribution of manninotriose within plant tissues.

Subcellular Localization

The subcellular localization of manninotriose in plants is primarily within the stems and roots, where it accumulates as a reducing trisaccharide Its localization may be influenced by specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

合成経路と反応条件: マンノトリオースは、スタキオースやラフィノースなどのより大きなオリゴ糖の酵素的加水分解によって合成することができます。α-ガラクトシダーゼなどの酵素は、pH と温度の制御された条件下でこれらの大きな分子をマンノトリオースに分解するために一般的に使用されます。

工業生産方法: マンノトリオースの工業生産は、通常、植物源からの抽出とそれに続く精製プロセスを伴います。紅花(Lamium purpureum)などの植物は、かなりの量のマンノトリオースを含んでいることが知られています。抽出プロセスには、溶媒抽出とそれに続くクロマトグラフィー技術による化合物の分離と精製が含まれます .

化学反応の分析

反応の種類: マンノトリオースは、次のようなさまざまな化学反応を受けます。

酸化: マンノトリオースは、対応するアルドン酸を生成するために酸化することができます。

還元: マンノトリオースの還元は、糖アルコールをもたらします。

置換: マンノトリオースは、ヒドロキシル基が他の官能基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸と臭素水があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

置換: 酢酸無水物やベンゾイルクロリドなどの試薬は、それぞれアセチル化反応やベンゾイル化反応に使用されます。

主な生成物:

酸化: マンノン酸。

還元: マンニトール。

置換: アセチル化またはベンゾイル化されたマンノトリオース誘導体。

類似化合物との比較

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: Manninotriose is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

特性

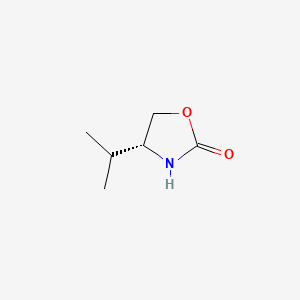

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)